4-(3-chlorophenyl)-N-{2-oxo-2-[(pyridin-4-ylmethyl)amino]ethyl}piperazine-1-carboxamide
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Overview
Description
4-(3-chlorophenyl)-N-{2-oxo-2-[(pyridin-4-ylmethyl)amino]ethyl}piperazine-1-carboxamide is a synthetic compound that has garnered interest in various fields of scientific research This compound is characterized by its complex structure, which includes a piperazine ring, a chlorophenyl group, and a pyridinylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-chlorophenyl)-N-{2-oxo-2-[(pyridin-4-ylmethyl)amino]ethyl}piperazine-1-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a substitution reaction using appropriate chlorinated aromatic compounds.
Attachment of the Pyridinylmethyl Group: The pyridinylmethyl group can be attached through a nucleophilic substitution reaction involving pyridine derivatives.
Formation of the Carboxamide Group: The carboxamide group is typically formed through the reaction of an amine with a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow synthesis and automated reaction monitoring to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
4-(3-chlorophenyl)-N-{2-oxo-2-[(pyridin-4-ylmethyl)amino]ethyl}piperazine-1-carboxamide can undergo various types of chemical reactions, including:
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles or electrophiles under appropriate solvent and temperature conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines .
Scientific Research Applications
4-(3-chlorophenyl)-N-{2-oxo-2-[(pyridin-4-ylmethyl)amino]ethyl}piperazine-1-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-tubercular agent and other therapeutic applications.
Pharmacology: The compound is investigated for its interactions with various biological targets, including enzymes and receptors.
Biochemistry: It is used in molecular docking studies to understand its binding affinity and specificity towards different biomolecules.
Industrial Applications: The compound may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(3-chlorophenyl)-N-{2-oxo-2-[(pyridin-4-ylmethyl)amino]ethyl}piperazine-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways . The compound’s effects are mediated through its binding to these targets, leading to modulation of their activity and subsequent physiological responses .
Comparison with Similar Compounds
Similar Compounds
N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4: This compound shares structural similarities with 4-(3-chlorophenyl)-N-{2-oxo-2-[(pyridin-4-ylmethyl)amino]ethyl}piperazine-1-carboxamide, particularly in the presence of the piperazine ring and pyridinyl group.
Pyrazinamide Derivatives: These compounds also exhibit similar biological activities and are studied for their anti-tubercular properties.
Uniqueness
The uniqueness of this compound lies in its specific structural features and the combination of functional groups, which contribute to its distinct chemical and biological properties .
Properties
Molecular Formula |
C19H22ClN5O2 |
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Molecular Weight |
387.9 g/mol |
IUPAC Name |
4-(3-chlorophenyl)-N-[2-oxo-2-(pyridin-4-ylmethylamino)ethyl]piperazine-1-carboxamide |
InChI |
InChI=1S/C19H22ClN5O2/c20-16-2-1-3-17(12-16)24-8-10-25(11-9-24)19(27)23-14-18(26)22-13-15-4-6-21-7-5-15/h1-7,12H,8-11,13-14H2,(H,22,26)(H,23,27) |
InChI Key |
SLOSMWCRUQRBSJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)NCC(=O)NCC3=CC=NC=C3 |
Origin of Product |
United States |
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